Dihydrogedunin
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Overview
Description
Dihydrogedunin is a limonoid compound, a class of naturally occurring chemicals known for their diverse biological activities. It is primarily isolated from the Meliaceae family, which includes species such as Guarea and Xylocarpus granatum . Limonoids are known for their complex structures and significant pharmacological properties, making them a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydrogedunin can be synthesized through the isolation of limonoid compounds from plant sources. The process typically involves hydrodistillation and various chromatographic techniques to purify the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant materials, followed by purification processes such as high-performance liquid chromatography (HPLC). The extraction process may vary depending on the plant source and the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Dihydrogedunin undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in this compound, potentially altering its biological activity.
Reduction: Reduction reactions can convert this compound into other limonoid derivatives with different pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydro derivatives .
Scientific Research Applications
Dihydrogedunin has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying the chemical behavior of limonoids and their derivatives.
Industry: this compound is explored for its potential use in developing new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of dihydrogedunin involves its interaction with various molecular targets and pathways. It has been shown to inhibit specific enzymes and signaling pathways, leading to its diverse biological effects. For example, this compound can inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
Gedunin: Another limonoid from the Meliaceae family, known for its antimalarial and anticancer properties.
Azadirachtin: A well-known limonoid with insecticidal properties, commonly found in neem trees.
Comparison: Dihydrogedunin is unique due to its specific structural features and biological activities. While gedunin and azadirachtin share some similarities in their chemical structures and biological effects, this compound has distinct pharmacological properties that make it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
[7-(furan-3-yl)-1,8,12,16,16-pentamethyl-5,15-dioxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecan-19-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O7/c1-15(29)33-20-13-18-24(2,3)19(30)8-10-25(18,4)17-7-11-26(5)21(16-9-12-32-14-16)34-23(31)22-28(26,35-22)27(17,20)6/h9,12,14,17-18,20-22H,7-8,10-11,13H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWFSYNHZPRCKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2C(C(=O)CCC2(C3C1(C45C(O4)C(=O)OC(C5(CC3)C)C6=COC=C6)C)C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O7 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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